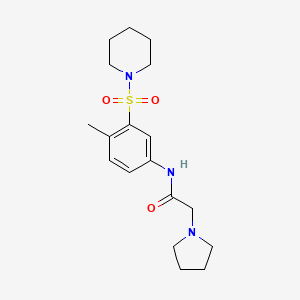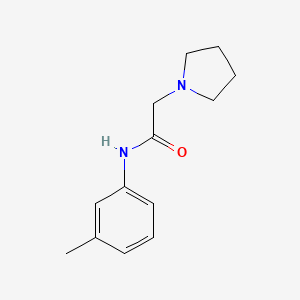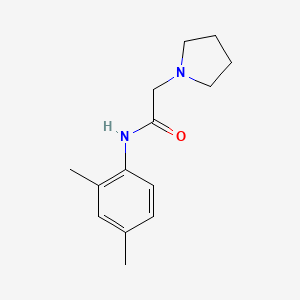
N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-2-pyrrolidin-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-2-pyrrolidin-1-ylacetamide, commonly known as MPSP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of MPSP involves its interaction with specific molecular targets in the body. In the case of its modulatory effect on voltage-gated sodium channels, MPSP binds to the channel's pore-forming alpha subunit, which leads to a decrease in the channel's activity. In the case of its inhibition of HDACs, MPSP binds to the active site of the enzyme, which prevents it from carrying out its normal function of removing acetyl groups from histone proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPSP are dependent on its specific molecular targets and the context in which it is used. In the case of its modulatory effect on voltage-gated sodium channels, MPSP has been shown to reduce the amplitude and frequency of action potentials in neurons, which can lead to a decrease in neuronal excitability. In the case of its inhibition of HDACs, MPSP has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MPSP in lab experiments is its specificity for certain molecular targets, which allows for more precise manipulation of cellular processes. However, one of the limitations of using MPSP is its potential toxicity and off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for the study of MPSP, including:
1. Further characterization of its molecular targets and mechanisms of action
2. Development of more specific and potent analogs of MPSP for use in drug discovery
3. Investigation of its potential applications in other fields, such as immunology and cardiovascular research
4. Exploration of its potential as a tool for studying the role of specific molecular targets in disease processes.
In conclusion, MPSP is a promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of MPSP in various fields of scientific research.
Méthodes De Synthèse
The synthesis of MPSP involves the reaction of 4-methyl-3-piperidin-1-ylsulfonylphenylamine with pyrrolidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through recrystallization to obtain MPSP in its pure form.
Applications De Recherche Scientifique
MPSP has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, MPSP has been shown to have a modulatory effect on the activity of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons. This makes MPSP a potential candidate for the development of novel treatments for neurological disorders such as epilepsy and neuropathic pain.
In cancer research, MPSP has been shown to have anticancer properties by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. This makes MPSP a potential candidate for the development of novel cancer therapies.
Propriétés
IUPAC Name |
N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-15-7-8-16(19-18(22)14-20-9-5-6-10-20)13-17(15)25(23,24)21-11-3-2-4-12-21/h7-8,13H,2-6,9-12,14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABWCJULEOGPBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCCC2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-2-pyrrolidin-1-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-fluoro-4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7636733.png)

![ethyl 2,4-dimethyl-5-[(3-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B7636744.png)
![1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B7636745.png)
![(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B7636748.png)


![[2-[Benzyl(methyl)amino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7636779.png)




![2-(2,3-dihydro-1H-inden-5-yl)-N-[4-(1,2,5-trimethylpyrrol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7636808.png)
